2-Morpholino-2-phenylethanamine dihydrochloride

Description

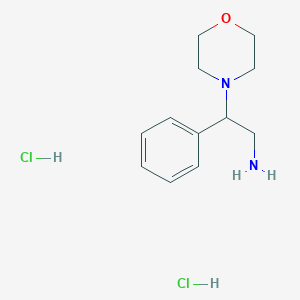

2-Morpholino-2-phenylethanamine dihydrochloride (CAS 31788-94-0) is a synthetic organic compound with the molecular formula C₁₂H₂₀Cl₂N₂O and a molecular weight of 279.21 g/mol . Structurally, it consists of a phenylethanamine backbone substituted with a morpholino ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) and two hydrochloride groups. The compound is primarily utilized in research settings, though its specific applications (e.g., pharmaceutical intermediates, biochemical probes) remain underexplored in publicly available literature. Limited data on its physical properties, such as melting point or solubility, are reported in the provided evidence, though its hydrochloride salt form suggests higher stability and water solubility compared to the free base .

Properties

IUPAC Name |

2-morpholin-4-yl-2-phenylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14;;/h1-5,12H,6-10,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREOOJJUNORFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-2-phenylethanamine dihydrochloride typically involves the reaction of morpholine with phenylethylamine under controlled conditions. The process may include steps such as coupling, cyclization, and reduction reactions. For instance, a common method involves the use of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction .

Industrial Production Methods

Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by further chemical modifications to introduce the morpholine and phenylethylamine moieties .

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-2-phenylethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Structure and Composition

2-Morpholino-2-phenylethanamine dihydrochloride is characterized by the presence of a morpholine ring attached to a phenylethylamine backbone. Its chemical formula is , indicating the presence of two hydrochloride groups which enhance its solubility in aqueous environments.

Therapeutic Uses

- Obesity Treatment :

- Neurological Research :

- Cardiovascular Studies :

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anorexigenic effects | Demonstrated a significant reduction in food intake in rodent models compared to control groups. |

| Study B | Assess cardiovascular safety | Showed no significant increase in blood pressure or heart rate in treated subjects, indicating a favorable safety profile. |

| Study C | Investigate neurological impacts | Indicated potential antidepressant-like effects in behavioral assays, warranting further exploration in clinical settings. |

Mechanism of Action

The compound exerts its effects by selectively antagonizing the metabotropic glutamate receptor subtype 5 (mGluR5). This inhibition modulates glutamatergic neurotransmission, which is involved in various neurological processes. The molecular targets include the mGluR5 receptors, and the pathways involved are primarily related to glutamate signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between 2-morpholino-2-phenylethanamine dihydrochloride and analogous compounds:

Key Observations:

Structural Variations: Replacing the morpholino ring in 2-morpholino-2-phenylethanamine with pyrrolidinyl (as in 31788-96-2) removes the oxygen atom, reducing polarity and molecular weight (~261.9 vs. 279.21 g/mol) .

Salt Form vs. Free Base: The dihydrochloride salt of 2-morpholino-2-phenylethanamine enhances solubility compared to its free base (e.g., 4-(2-aminoethyl)morpholine, which is liquid at room temperature) .

Biological Activity

2-Morpholino-2-phenylethanamine dihydrochloride, often referred to as a derivative of phenylethylamine, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential applications in various therapeutic areas, including antimicrobial, anticancer, and neuropharmacological effects. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a morpholine ring, which contributes to its biological activity, particularly in receptor binding and modulation.

Antimicrobial Activity

Antibacterial and Antifungal Effects

Recent studies have highlighted the antimicrobial properties of phenylethylamine derivatives. For instance, phenylethylamine has shown significant activity against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition of growth. Specific findings include:

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| 2-Morpholino-2-phenylethanamine | E. coli | 0.0195 |

| 2-Morpholino-2-phenylethanamine | C. albicans | 0.0048 |

| 2-Morpholino-2-phenylethanamine | Bacillus mycoides | 0.0048 |

These results suggest that the compound possesses strong antibacterial and antifungal properties, making it a candidate for further development in treating infections caused by resistant strains .

Anticancer Activity

Mechanisms of Action

The compound has been investigated for its potential anticancer effects, particularly through its interaction with phosphoinositide 3-kinase (PI3K) pathways. Research indicates that it may inhibit tumor growth by modulating cellular signaling pathways linked to hyperproliferative disorders such as cancer .

Case Studies

In vitro studies have demonstrated that 2-morpholino derivatives can significantly reduce cell viability in cancer cell lines, suggesting a potential role in cancer therapeutics:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 10.0 |

These findings indicate promising anticancer activity, warranting further exploration into the mechanisms involved .

Neuropharmacological Effects

Receptor Interaction

The compound's structural characteristics allow it to interact with neurotransmitter receptors, notably those involved in dopaminergic and serotonergic signaling pathways. This interaction may contribute to its psychoactive effects, which have been studied in relation to mood disorders .

Safety Profile

Toxicity studies have indicated a favorable safety profile for 2-morpholino derivatives, with therapeutic indices suggesting low cytotoxicity relative to their efficacy against target cells .

Summary of Findings

The biological activity of this compound encompasses a range of pharmacological effects:

- Antimicrobial Activity: Effective against both bacterial and fungal pathogens.

- Anticancer Properties: Inhibits tumor growth via modulation of key signaling pathways.

- Neuropharmacological Potential: Interacts with neurotransmitter systems with a favorable safety profile.

Q & A

Basic: What analytical techniques are recommended for quantifying 2-Morpholino-2-phenylethanamine dihydrochloride in experimental samples?

Answer: High-performance liquid chromatography (HPLC) with UV detection is a primary method. Optimize parameters using a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0, 70:30), flow rate (1.0 mL/min), and detection wavelength (254 nm). Validate via linearity (R² >0.99), precision (%RSD <2%), and recovery tests (98–102%). Derivative spectrophotometry can resolve matrix interferences by analyzing first/second derivatives at λmax ≈ 230–260 nm .

Basic: What safety protocols are critical when handling this compound?

Answer: Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Store at room temperature in airtight, light-resistant containers. In case of skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention. Follow OSHA HCS guidelines for waste disposal via certified hazardous waste services. Monitor degradation over prolonged storage, as morpholine derivatives may form hazardous byproducts .

Advanced: How can synthetic routes for this compound be optimized to enhance purity?

Answer: Optimize reaction conditions:

- Solvent: Anhydrous ethanol minimizes side reactions.

- Stoichiometry: Use a 1:1.2 molar ratio of phenylethanamine precursor to morpholine derivative.

- Temperature: 50–60°C for 12–24 hours.

Purify via recrystallization (ethanol/water, 3:1 v/v) and confirm purity using TLC (chloroform:methanol 9:1, Rf ≈ 0.5) and NMR (¹H: δ 7.2–7.5 ppm for phenyl, δ 3.6–3.8 ppm for morpholine protons) .

Advanced: How should researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?

Answer: Conduct systematic solubility studies using the shake-flask method:

- Solvents: Test aqueous buffers (pH 1–10), ethanol, DMSO, and hexane.

- Conditions: 25°C, 48-hour equilibration.

Analyze via HPLC to detect degradation. Use nephelometry to confirm solubility endpoints. Discrepancies may arise from counterion effects (dihydrochloride vs. free base) or residual solvents in synthesized batches .

Basic: What spectroscopic methods validate the structural integrity of this compound?

Answer:

- FT-IR: Confirm C-N stretches (~1100 cm⁻¹) and NH bends (~1600 cm⁻¹).

- ¹H NMR (D₂O): Phenyl protons (δ 7.2–7.5 ppm), morpholine protons (δ 3.6–3.8 ppm), and ethylamine protons (δ 2.5–3.0 ppm).

- Mass spectrometry (ESI+): Molecular ion [M+H]⁺ at m/z 253.1 .

Advanced: What in vitro assays evaluate the biological activity of this compound, and how can morpholine-related interference be minimized?

Answer:

- Receptor binding assays: Use radioligand displacement (e.g., σ-1 or NMDA receptors) with controls for nonspecific binding.

- Metabolic stability: Incubate with liver microsomes (human/rat), quantifying parent compound via LC-MS/MS.

The morpholine moiety may chelate metal ions; include EDTA in buffers to mitigate interference. Compare results with non-morpholine analogs to isolate pharmacological effects .

Advanced: How does the dihydrochloride salt form influence physicochemical properties compared to the free base?

Answer: The salt enhances aqueous solubility (e.g., ~50 mg/mL in water vs. <1 mg/mL for free base) and stability (reduced hygroscopicity). Characterize via:

- Thermogravimetric analysis (TGA): Detect decomposition points (>200°C).

- X-ray diffraction (XRD): Confirm crystalline structure.

Salt formation may alter pharmacokinetics (e.g., bioavailability) in preclinical models .

Basic: What guidelines govern stability studies for this compound under varying storage conditions?

Answer: Follow ICH Q1A(R2) guidelines:

- Conditions: 25°C/60% RH (long-term), 40°C/75% RH (accelerated).

- Analysis: Monitor purity (HPLC), color changes, and moisture uptake (Karl Fischer titration).

Degradation products (e.g., morpholine oxidation byproducts) are identified via LC-MS .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer: Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS):

- Targets: Prioritize serotonin/dopamine transporters or ion channels.

- Parameters: Apply CHARMM force fields, solvation models (TIP3P), and 100-ns simulation runs.

Validate predictions with in vitro binding assays .

Advanced: How can researchers resolve batch-to-batch variability in synthetic yields?

Answer: Implement quality-by-design (QbD) approaches:

- Critical parameters: Control solvent purity (≥99.9%), reaction temperature (±1°C), and stirring speed (500–700 rpm).

- Process analytical technology (PAT): Use in-line FT-IR to monitor intermediate formation.

Statistical tools (e.g., ANOVA) identify variance sources, enabling process optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.